The synthesis of eperisone hydrochloride can be achieved through several methods. A common approach involves a one-pot reaction where p-ethylpropiophenone, paraformaldehyde, and piperidine hydrochloride are refluxed to produce eperisone hydrochloride. This method simplifies the process by eliminating the need for additional purification steps, thereby enhancing yield and purity.
Eperisone hydrochloride has a molecular formula of with a molecular weight of approximately 304.83 g/mol. The structure consists of a phenyl ring connected to a piperidine moiety, which contributes to its pharmacological activity.
The primary reaction involved in the synthesis of eperisone hydrochloride is the condensation reaction between p-ethylpropiophenone and paraformaldehyde in the presence of piperidine hydrochloride. This reaction can produce various by-products if not carefully controlled.
The reaction proceeds through the formation of an intermediate imine that subsequently undergoes reduction to yield eperisone hydrochloride. By optimizing conditions such as temperature and time, the formation of undesired by-products can be minimized .
Eperisone hydrochloride exerts its muscle relaxant effects primarily through central mechanisms. It acts on both the spinal cord and supraspinal sites to inhibit excessive motor neuron activity.
This dual action results in decreased muscle stiffness and improved mobility for patients suffering from musculoskeletal conditions .
Eperisone hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations .
Eperisone hydrochloride is primarily utilized in clinical settings for its muscle relaxant properties. Its applications include:
Recent studies have also explored its potential applications in formulations aimed at sustained release for prolonged therapeutic effects . The compound's efficacy has been validated through various analytical methods ensuring accurate dosage forms are available for patients.
Eperisone hydrochloride (C₁₇H₂₆ClNO, MW 295.85 g/mol) is the hydrochloride salt of the small molecule eperisone, chemically designated as 1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one hydrochloride [4] [9]. Its structure features a ketone group flanked by a para-ethylphenyl moiety and a methyl-substituted propan-1-one chain terminating in a piperidine ring. The hydrochloride salt enhances its water solubility (0.0617 mg/mL) and crystallizes with a melting point of 170–172°C [1] [4] [9]. The compound exhibits moderate lipophilicity (logP 4.27) and possesses no ionizable groups beyond the basic piperidine nitrogen (pKa ~8.77), which protonates to form the stable salt [9]. Key spectroscopic identifiers include a characteristic carbonyl stretch at 1,710 cm⁻¹ in infrared spectroscopy and distinct aromatic proton signals in the 7.2–8.0 ppm range in ¹H-NMR [4].
Table 1: Physicochemical Properties of Eperisone Hydrochloride
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₇H₂₆ClNO | - |
Molecular Weight | 295.85 g/mol | - |
Melting Point | 170–172°C | - |
Water Solubility | 0.0617 mg/mL | 25°C |
logP (Partition Coefficient) | 4.27 | Octanol/water system |
pKa | 8.77 (piperidine nitrogen) | - |
Industrial synthesis of eperisone hydrochloride predominantly employs a four-step Mannich reaction pathway, optimized for high yield (>75%) and scalability [1] [5] [8]:
Alternative routes include Friedel-Crafts acylation of ethylbenzene with 3-piperidinoisobutyryl chloride (AlCl₃ catalyst) or nucleophilic substitution of β-chloroketones with piperidine, though these are less industrially adopted due to lower yields or harsher conditions [10]. Modern processes emphasize solvent recovery (e.g., isopropanol, acetone) and achieve total yields exceeding 75% [8].
Table 2: Key Steps in Industrial Synthesis of Eperisone Hydrochloride
Step | Reagents/Conditions | Purpose | Yield |
---|---|---|---|
Piperidine HCl formation | Ethanol, HCl, <90°C, pH 2–5 | Salt stabilization | >90% |
Mannich reaction | Isopropanol, reflux (95–100°C, 5 h) | Eperisone backbone assembly | 80–85% |
Impurity removal | Water, isopropyl ether extraction | Purification | - |
Crystallization | Acetone/HCl, cooling to 5°C | Salt formation & final purity | 90–95% |
Eperisone hydrochloride primarily functions as a voltage-dependent calcium channel (VDCC) blocker, targeting L-type and T-type channels in skeletal muscle and vascular smooth muscle [2] [7]. By inhibiting calcium influx into myocytes, it reduces excitation-contraction coupling, leading to:
This dual action disrupts the "vicious cycle" of muscle spasm → ischemia → pain → reflex spasm, making eperisone effective in cervical spondylosis and low back pain [7]. Its selectivity for peripheral VDCCs explains its low sedative burden compared to central-acting relaxants [2]. Globally, 377 drugs target VDCCs, with eperisone among the approved agents for hypertension and neuroprotection due to its channel-blocking profile [2].
Table 3: Calcium Channel Targets of Eperisone Hydrochloride
VDCC Subtype | Tissue Localization | Physiological Effect | Therapeutic Outcome |
---|---|---|---|
L-type | Vascular smooth muscle | Vasoconstriction regulation | Improved peripheral circulation |
T-type | Skeletal muscle | Excitation-contraction coupling | Reduced muscle tone & spasticity |
N-type | Neuronal synapses | Neurotransmitter release | Minor role (low affinity) |
Recent research identifies eperisone hydrochloride as a potent P2X7 receptor antagonist (IC₅₀ ~100 nM), revealing a secondary mechanism independent of VDCC modulation [3] [7]. The P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP, amplifies inflammatory pain via:
Eperisone competitively inhibits ATP binding to P2X7, suppressing neurogenic inflammation and pain reflex arcs [3]. This explains its efficacy in neuropathic and inflammatory conditions beyond spasticity, such as postoperative pain or cervical syndromes [3] [7]. The discovery opens avenues for drug repositioning in P2X7-mediated disorders (e.g., rheumatoid arthritis, neuropathic pain), leveraging its established safety profile [3] [7].
Table 4: P2X7 Receptor Antagonism by Eperisone Hydrochloride
Parameter | Effect | Functional Consequence |
---|---|---|
ATP binding inhibition | Competitive antagonism | Blocked ion flux & inflammasome activation |
IL-1β release | Suppressed | Reduced neuroinflammation |
Pain reflex | Attenuated | Diminished central sensitization |
Therapeutic potential | Repurposing for inflammatory pain syndromes | Expanded clinical applications |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7